molecular formula C20H21N3O3S2 B2648811 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 941922-51-6

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2648811
CAS No.: 941922-51-6
M. Wt: 415.53
InChI Key: UQPADFIEXNYXBL-UHFFFAOYSA-N
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Description

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The dimethoxybenzyl group is introduced via a nucleophilic substitution reaction, where the thiazole ring is reacted with 3,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The final step involves the coupling of the thiazole derivative with pyridin-4-ylmethylamine under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and pyridine moiety allow it to bind to active sites of enzymes, potentially inhibiting their activity. The dimethoxybenzyl group may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Benzylthio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide: Lacks the dimethoxy groups, which may affect its binding properties and biological activity.

    2-(2-((3,5-Dimethoxyphenyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide: Similar structure but with a phenyl group instead of a benzyl group, potentially altering its chemical reactivity and biological effects.

Uniqueness

The presence of the 3,5-dimethoxybenzyl group in 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets. This unique structural feature may contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-25-17-7-15(8-18(10-17)26-2)12-27-20-23-16(13-28-20)9-19(24)22-11-14-3-5-21-6-4-14/h3-8,10,13H,9,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPADFIEXNYXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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